molecular formula C20H24ClNO2 B12683928 Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 83898-33-3

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B12683928
CAS No.: 83898-33-3
M. Wt: 345.9 g/mol
InChI Key: AGWBHEMNPRTIEH-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C20H23NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, organic chemistry, and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards. Companies like Taizhou Zhenyu Biotech Co., Ltd. are known for their production capabilities, offering high-quality this compound with a purity of 98% or higher .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but they generally require controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is employed in biochemical research to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

83898-33-3

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

benzyl 3-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C20H23NO2.ClH/c1-16-14-21-13-12-20(16,18-10-6-3-7-11-18)19(22)23-15-17-8-4-2-5-9-17;/h2-11,16,21H,12-15H2,1H3;1H

InChI Key

AGWBHEMNPRTIEH-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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